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Compound of Interest

Compound Name: UK-240455

Cat. No.: B3420219 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tadworth, Surrey - December 4, 2025 – UK-240455 is a potent and selective N-methyl D-

aspartate (NMDA) glycine site antagonist that was under development by Pfizer for the

potential treatment of stroke.[1] The compound, with the chemical name (+) 6,7-dichloro-5-[N-

(2-hydroxyethyl)methanesulphonamido]-2,3 (1H,4H)-quinoxalinedione, underwent preclinical

and Phase I clinical evaluation.[1] This technical guide provides a comprehensive overview of

the available pharmacokinetic and pharmacodynamic data for UK-240455, compiled from

published preclinical and early clinical research.

Pharmacokinetics
The pharmacokinetic profile of UK-240455 has been characterized in rats, dogs, and humans

following intravenous administration. The compound exhibits a short elimination half-life across

these species and is predominantly cleared through active renal and hepatobiliary excretion.

Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of UK-240455 in various

species.

Table 1: Intravenous Pharmacokinetic Parameters of UK-240455
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Parameter Rat Dog Human

Clearance (CL) 12 mL/min/kg 13 mL/min/kg 6 mL/min/kg

Elimination Half-life

(t½)
0.4 h Not Reported 1.4 h

Volume of Distribution

(Vd)
0.4 L/kg 0.8 L/kg 0.4 - 0.8 L/kg

Data sourced from a study published in Xenobiotica.[1]

Table 2: Excretion Profile of UK-240455 (Intravenous Administration)

Excretion Route Percentage of Dose Species

Urine (unchanged) 58 - 68% Rat, Dog, Human

Feces (unchanged) Remainder Rat, Dog, Human

Metabolism Evidence of glucuronidation Human

No evidence of glucuronidation Rat, Dog

Data sourced from a study published in Xenobiotica.[1]

Table 3: Central Nervous System Distribution of UK-240455 in Rats

Parameter Value

Cerebrospinal Fluid (CSF) / Plasma

Concentration Ratio
4.3%

Plasma-free Fraction 3%

Brain Tissue Concentration (as % of total

plasma concentration)
0.7%

Data indicates good blood-brain barrier permeability, with CSF concentrations aligning with the

plasma-free fraction of the compound.[1]
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Pharmacodynamics
UK-240455 functions as a selective antagonist at the glycine binding site of the N-methyl-D-

aspartate (NMDA) receptor. This receptor is a crucial component of excitatory

neurotransmission in the central nervous system. Overactivation of NMDA receptors is

implicated in the pathophysiology of ischemic stroke, leading to excitotoxicity and neuronal cell

death. By blocking the glycine co-agonist site, UK-240455 was hypothesized to attenuate this

excitotoxic cascade, thereby offering a neuroprotective effect.

While the precise quantitative pharmacodynamic parameters such as Ki or IC50 values for UK-
240455 are not readily available in the public domain, its classification as a potent and

selective antagonist suggests high affinity for its target site.

Signaling Pathway
The following diagram illustrates the proposed mechanism of action of UK-240455 at the

NMDA receptor.
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Mechanism of UK-240455 at the NMDA Receptor.

Experimental Protocols
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Detailed experimental protocols for the studies on UK-240455 are not fully available in the

public literature. However, based on the published data, the following methodologies can be

inferred.

In Vivo Pharmacokinetic Studies (Rat, Dog, Human)
A likely experimental workflow for the intravenous pharmacokinetic studies is depicted below.
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Inferred workflow for intravenous pharmacokinetic studies.

Key Methodological Aspects:
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Administration: UK-240455 was administered intravenously to rats, dogs, and human

subjects.[1]

Sample Collection: Serial blood samples were likely collected at various time points post-

administration to characterize the concentration-time profile. Urine and feces were collected

to determine the routes and extent of excretion.[1]

Bioanalysis: A sensitive and specific bioanalytical method, likely high-performance liquid

chromatography-tandem mass spectrometry (HPLC-MS/MS), would have been used to

quantify UK-240455 concentrations in plasma, urine, and feces.

Pharmacokinetic Analysis: Standard non-compartmental analysis would have been applied

to the plasma concentration-time data to calculate key pharmacokinetic parameters such as

clearance, volume of distribution, and elimination half-life.

Central Nervous System Distribution Study (Rat)
Methodology: To determine the brain and cerebrospinal fluid (CSF) penetration,

concentrations of UK-240455 were measured in these compartments in rats following

administration.[1] This would have involved collection of CSF (e.g., from the cisterna magna)

and brain tissue at specific time points.

Analysis: Brain tissue would be homogenized and extracted to determine drug concentration,

which would then be compared to plasma and CSF concentrations.

Development Status
UK-240455 was advanced into Phase I clinical trials for the potential treatment of stroke.

However, its development was subsequently discontinued. The specific reasons for the

discontinuation are not publicly available but are a critical piece of information for

understanding the compound's overall profile and potential liabilities.

Conclusion
UK-240455 is a selective NMDA receptor glycine site antagonist with a well-characterized

pharmacokinetic profile in preclinical species and humans, demonstrating rapid clearance and

good blood-brain barrier penetration. Its pharmacodynamic rationale as a neuroprotectant in
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stroke is based on the modulation of excitotoxicity. While the compound showed promise in its

mechanism of action, its development was halted after Phase I clinical trials. This technical

summary provides a foundation for researchers interested in the pharmacology of NMDA

receptor antagonists and the historical landscape of neuroprotective drug development. Further

investigation into the specific reasons for its discontinuation would provide valuable insights for

future drug discovery efforts in this challenging therapeutic area.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science
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